4-chloro-N-{1-[(2,4-dichlorophenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylbenzamide
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Overview
Description
4-chloro-N-{1-[(2,4-dichlorophenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylbenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple aromatic rings and chlorine substituents, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-{1-[(2,4-dichlorophenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylbenzamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 2,4-dichlorobenzoyl chloride with an appropriate amine to form the corresponding amide. This intermediate is then subjected to further reactions, including cyclization and chlorination, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-{1-[(2,4-dichlorophenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide or other nucleophiles in an appropriate solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinoline derivatives, while reduction can lead to the formation of amine derivatives.
Scientific Research Applications
4-chloro-N-{1-[(2,4-dichlorophenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-{1-[(2,4-dichlorophenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, inhibiting their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2,6-dichloro-N-(4-chlorophenyl)benzamide
- N-(2,4-dichlorophenyl)-2-nitrobenzamide
- N-(2,4-difluorophenyl)-2-fluorobenzamide
Uniqueness
4-chloro-N-{1-[(2,4-dichlorophenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylbenzamide is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C30H23Cl3N2O2 |
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Molecular Weight |
549.9 g/mol |
IUPAC Name |
4-chloro-N-[1-(2,4-dichlorobenzoyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylbenzamide |
InChI |
InChI=1S/C30H23Cl3N2O2/c1-19-17-28(35(23-7-3-2-4-8-23)29(36)20-11-13-21(31)14-12-20)25-9-5-6-10-27(25)34(19)30(37)24-16-15-22(32)18-26(24)33/h2-16,18-19,28H,17H2,1H3 |
InChI Key |
XJKRYQTWVUZNNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1C(=O)C3=C(C=C(C=C3)Cl)Cl)N(C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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